molecular formula C11H11N B12067455 1-(4-Ethynylphenyl)azetidine

1-(4-Ethynylphenyl)azetidine

Cat. No.: B12067455
M. Wt: 157.21 g/mol
InChI Key: ISGGZDJOQBNBRP-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)azetidine is a compound that features a four-membered azetidine ring substituted with a 4-ethynylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other four-membered heterocycles. The ethynyl group adds further reactivity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)azetidine can be synthesized through several methods. One common approach involves the [2 + 2] cycloaddition reaction between an imine and an alkyne. This reaction is typically carried out under photochemical conditions, often referred to as the aza Paternò–Büchi reaction . The reaction conditions usually involve UV light irradiation in the presence of a suitable photosensitizer.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale azetidine synthesis involve optimizing the cycloaddition reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The azetidine ring can be reduced to form more stable amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of ethyl-substituted azetidines.

    Substitution: Halogenated phenyl azetidines.

Scientific Research Applications

1-(4-Ethynylphenyl)azetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which 1-(4-Ethynylphenyl)azetidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target proteins, influencing cellular pathways.

Comparison with Similar Compounds

    1-Phenylazetidine: Lacks the ethynyl group, resulting in different reactivity and applications.

    1-(4-Bromophenyl)azetidine: Substituted with a bromine atom, leading to distinct chemical behavior.

    1-(4-Methylphenyl)azetidine: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness: 1-(4-Ethynylphenyl)azetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-ethynylphenyl)azetidine

InChI

InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2

InChI Key

ISGGZDJOQBNBRP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCC2

Origin of Product

United States

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